REACTION_CXSMILES
|
[ClH:1].C([NH:9][CH2:10][P:11](=[O:26])([O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)C1C=CC=CC=1>[Pd].C(O)C>[ClH:1].[NH2:9][CH2:10][P:11](=[O:26])([O:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1,4.5|
|
Name
|
diphenyl N-benzyl-aminomethylphosphonate hydrochloride
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)NCP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 40 psi until hydrogen absorption
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration through a pad of super cel
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |